![molecular formula C19H24BNO2 B3132892 N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 380151-99-5](/img/structure/B3132892.png)
N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
“N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), an aniline group (a benzene ring attached to an NH2 group), and a boronic ester group (a boron atom attached to two oxygen atoms and a carbon ring). The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The boronic ester group could undergo reactions with various nucleophiles, and the aniline group could participate in reactions typical of amines .Scientific Research Applications
Borylation Reactions:
- Details: It can undergo borylation at the benzylic C-H bond of alkylbenzenes, catalyzed by palladium, leading to the formation of pinacol benzyl boronate .
Boron Neutron Capture Therapy (BNCT):
- Details: This compound has been investigated for its potential use in BNCT, where it selectively accumulates in tumor cells and releases lethal radiation upon neutron capture .
Suzuki-Miyaura Cross-Coupling:
- Details: Arylboronic acids, including our compound, are crucial nucleophiles in Suzuki-Miyaura coupling reactions. They participate in the construction of complex organic molecules .
Feedback-Controlled Drug Delivery:
- Details: Incorporating boron-containing compounds like ours into polymers allows for controlled drug transport, responding to specific environmental cues (e.g., pH, temperature) to release therapeutic agents .
Materials Science:
- Details: Researchers explore this compound’s potential in designing novel materials, such as luminescent sensors, catalysts, and functional coatings .
Organic Synthesis and Medicinal Chemistry:
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that similar compounds can participate in borylation reactions . These reactions involve the addition of a boron atom to organic molecules, which can significantly alter their chemical properties and reactivity.
Biochemical Pathways
The compound’s potential role in borylation reactions suggests it could influence a variety of biochemical pathways, particularly those involving the synthesis of complex organic molecules .
Result of Action
As a potential reagent or catalyst in organic synthesis, it could facilitate the formation of new chemical bonds and the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. For instance, the compound is stable under dry conditions but may undergo hydrolysis in a humid environment . Additionally, it should be stored in a dark place to prevent potential degradation due to light exposure .
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its potential applications. It could be of interest in the field of organic synthesis, where boronic esters are often used as reagents. Further studies could also explore its potential uses in other areas, such as medicinal chemistry or material science .
properties
IUPAC Name |
N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h5-13,21H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGWJZGRZKBLHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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